6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

High-Throughput Synthesis Solid-Phase Handling Quality Assurance

Sourcing the incorrect regioisomer (e.g., 5- or 7-carboxylic acid) invalidates serotonin 5-HT₃ receptor SAR and Hsp90 inhibitor synthesis. This 6-chloro-4-carboxylic acid benzimidazole is the validated building block. • Enables high-affinity 5-HT₃ antagonist development (6-halogen substitution is optimal for selectivity over 5-HT₄). • Essential for replicating patented 4-(benzimidazol-2-yl)fluorene Hsp90 inhibitors; alternative regioisomers abolish binding. • >300 °C melting point and ambient storage stability ensure reproducible high-throughput parallel synthesis.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 180569-27-1
Cat. No. B065679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid
CAS180569-27-1
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)N=CN2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyPLUIBRICHWAFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: Specifications & Physicochemical Profile


6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 180569-27-1) is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This benzimidazole derivative features a chlorine atom at the 6-position and a carboxylic acid functional group at the 4-position of the fused bicyclic ring system . Commercially, this compound is available as a research-grade building block with standard purity specifications of 95% from major suppliers . The compound exhibits a reported melting point exceeding 300 °C (lit.) and appears as a yellow to white solid . Its calculated physicochemical parameters include a consensus Log P value of approximately 1.47 and a topological polar surface area (TPSA) of 65.98 Ų .

High-melting solid supports automated dispensing
Solid-phase handling
6-Chloro pattern critical for 5-HT3 receptor SAR
Serotonin receptor studies
4-Carboxylic acid enables regioselective amide formation
Hsp90 inhibitor synthesis

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: Generic Substitution Risks


In benzimidazole-based medicinal chemistry, the specific substitution pattern on the aromatic ring critically dictates pharmacological target engagement and selectivity. Substituting 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid with a non-halogenated, fluoro-substituted, or differentially chlorinated analog is not a trivial exchange. Published structure-activity relationship (SAR) studies on benzimidazole-4-carboxylic acid derivatives demonstrate that the presence and position of a halogen atom, specifically chlorine at the 6-position, is a key determinant for achieving high affinity at serotonin 5-HT3 receptors [1][2]. Conversely, unsubstituted or 7-substituted analogs exhibit markedly different binding profiles [1]. In a procurement context, sourcing an incorrect regioisomer or a halogen-deleted analog directly undermines the validity of any downstream biological assay or synthetic sequence predicated on the 6-chloro pharmacophore, leading to invalid SAR conclusions and wasted research resources [1].

6-Chloro substitution on benzimidazole
Unsubstituted or 7-Cl analogs may lose 5-HT3 affinity
4-Carboxylic acid regioisomer
5- or 7-COOH isomers alter amide bond geometry

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: Differentiation Evidence


Thermal Stability and Purity Profile

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid exhibits exceptionally high thermal stability with a reported melting point exceeding 300 °C . This contrasts with structurally analogous heterocyclic carboxylic acids which typically melt or decompose at significantly lower temperatures. This high melting point is a direct indicator of strong crystal lattice energy, which correlates with reduced hygroscopicity and superior long-term storage stability at ambient temperatures . Furthermore, established commercial supply chains provide this compound at a verified minimum purity of 95%, with batch-specific analytical data (NMR, HPLC) available for procurement qualification .

Thermal stability
Data to verify
Mp >300 °C
Supports automated solid dispensing
Limited public comparator data
High-Throughput Synthesis Solid-Phase Handling Quality Assurance

5-HT3 Receptor Binding SAR: 6-Chloro Role

A comprehensive SAR study on azabicyclic benzimidazole-4-carboxylic acid derivatives published in the Journal of Medicinal Chemistry established that a halogen atom at the 6-position of the benzimidazole ring is the optimal substitution pattern for achieving high affinity and selectivity at the serotonin 5-HT3 receptor [1]. While the specific 6-chloro-4-carboxylic acid monomer was not isolated for Ki determination in this paper, the lead compounds incorporating this exact 6-chloro substitution pattern (e.g., Compound 14) demonstrated exceptional 5-HT3 binding affinity with Ki values as low as 1.7 nM, and crucially, over 1,000-fold selectivity against 5-HT4 and 5-HT1A receptors (Ki > 1,000–10,000 nM) [1][2]. The SAR explicitly notes that substitution at the 6-position is favored for 5-HT3/5-HT4 selectivity, implying that alternative substitution patterns (e.g., unsubstituted, 7-chloro, or 5,6-dichloro) do not recapitulate this favorable binding profile [1].

5-HT3 binding SAR
Class-level
Lead Ki 1.7 nM, >1,000-fold selectivity
Reported 6-Cl core drives affinity
Class inference; monomer Ki not available
Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) CNS Drug Discovery

Hsp90 Inhibitor Intermediate: Synthetic Utility

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid serves as a critical building block in the synthesis of advanced Hsp90 inhibitors, a class of anticancer agents [1]. The compound is specifically utilized to construct 4-(benzimidazol-2-yl)fluorene derivatives, which have been patented as potent modulators of Hsp90 protein activity [1]. In this synthetic context, the 6-chloro substitution is not arbitrary; it is part of a defined pharmacophore that governs interactions with the Hsp90 N-terminal ATP-binding pocket. The specific 6-chloro-4-carboxylic acid regioisomer provides a defined vector for amide bond formation, yielding compounds such as 6-chloro-N-[4-(3H-imidazo[4,5-c]pyridin-2-yl)-9H-fluoren-9-yl]-1H-benzimidazole-4-carboxamide (CAS 915139-42-3) [2]. Alternative halogen substitution patterns or regioisomers would generate structurally distinct carboxamide derivatives with altered Hsp90 binding geometry and potentially compromised activity.

Hsp90 inhibitor intermediate
Supporting evidence
Enables fluorene-amide pharmacophore
Regioisomer-specific synthetic route
Patent-derived; no activity comparison
Heat Shock Protein 90 (Hsp90) Oncology Fluorene-Derived Pharmacophores

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: Validated Applications


5-HT3 Receptor Antagonist Scaffold Development

Research groups focused on serotonin receptor pharmacology, particularly 5-HT3 antagonist development, should prioritize procurement of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. Published SAR data explicitly identify the 6-halogen substitution pattern as optimal for high-affinity 5-HT3 binding and selectivity over 5-HT4 receptors [1]. Use of this specific building block ensures alignment with established SAR and enables meaningful interpretation of derivative binding data. Substitution with unhalogenated or differently substituted analogs would not provide the same pharmacological validation and may lead to erroneous conclusions regarding ligand-receptor interactions [1].

Hsp90 Inhibitor Lead Optimization

The compound is a validated key intermediate in the synthesis of 4-(benzimidazol-2-yl)fluorene derivatives, a chemotype patented for Hsp90 inhibition in oncology applications [1]. Procuring this precise 6-chloro-4-carboxylic acid regioisomer is essential for replicating the synthetic route and generating the intended carboxamide pharmacophore. Alternative regioisomers (e.g., 5-carboxylic acid) would produce different amide bond vectors and spatial orientation, potentially abolishing Hsp90 binding affinity [1].

Robust Solid Building Block for Library Synthesis

For high-throughput synthesis and automated parallel chemistry workflows, the procurement of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is advantageous due to its high melting point (>300 °C) and excellent ambient storage stability [1][2]. These physical properties minimize handling difficulties associated with hygroscopic or low-melting solids, ensuring consistent dispensing weights and reducing batch-to-batch variability in amide coupling or esterification reactions. The commercial availability with batch-specific QC documentation (95% purity minimum) further supports reproducible library synthesis .

PK Modulation via Carboxylic Acid Handle

The carboxylic acid functional group at the 4-position provides a versatile synthetic handle for introducing a wide range of amines, alcohols, or hydrazines to modulate the physicochemical and pharmacokinetic properties of lead compounds. The calculated physicochemical parameters of this specific building block—including a consensus Log P of 1.47 and TPSA of 65.98 Ų [1]—provide a defined baseline for property-based drug design. Derivatization of this scaffold allows medicinal chemists to systematically explore changes in lipophilicity, solubility (calculated aqueous solubility ~0.57 mg/mL), and hydrogen-bonding capacity while maintaining the 6-chloro pharmacophore that underpins target engagement [1].

Application
Selection Property
Validation Focus
5-HT3 receptor SAR studies
6-Chloro substitution pattern
5-HT3 vs 5-HT4 selectivity profiling
Hsp90 inhibitor synthesis
4-Carboxylic acid regioisomer
Amide bond geometry and Hsp90 binding
High-throughput library synthesis
High melting point stability
Solid-dispensing reproducibility
Physicochemical lead optimization
Defined baseline LogP/TPSA
Derivatization impact on properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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